molecular formula C14H15N3O2 B3318803 benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 1026689-58-6

benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No. B3318803
CAS RN: 1026689-58-6
M. Wt: 257.29 g/mol
InChI Key: OVJSTDBKVYVLOD-UHFFFAOYSA-N
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Description

Benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is a compound that belongs to the class of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of imidazole-containing compounds like this compound can be achieved through various synthetic routes . For instance, one method involves heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an imidazole ring fused with a pyridine moiety . This structural resemblance to purines has prompted biological investigations to assess their potential therapeutic significance .


Chemical Reactions Analysis

Imidazole-containing compounds like this compound can undergo various chemical reactions. For example, heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of imidazole-containing compounds is diverse, depending on their specific structure and functional groups . They are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Future Directions

The future directions for research on imidazole-containing compounds like benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate could involve further exploration of their therapeutic potential . Given their ability to influence many cellular pathways, these compounds could be developed into novel drugs for treating various diseases .

properties

IUPAC Name

benzyl 3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(19-9-11-4-2-1-3-5-11)17-7-6-12-13(8-17)16-10-15-12/h1-5,10H,6-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJSTDBKVYVLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CN2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2.0 g of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride, 2.36 g of NaHCO3 and 2.45 g of N-(benzyloxycarbonyloxy)succinimide in 80 ml of dioxane/water mixture (50/50; v/v) is stirred for 16 hours at RT. The reaction mixture is extracted with EtOAc, the organic phase is washed with a saturated solution of NaHCO3, with a 0.1 M solution of HCl, with saturated NaCl solution, it is dried over Na2SO4 and the solvent is evaporated under vacuum. The residue is purified by silica gel chromatography, eluting with DCM/MeOH mixture. 1.9 g of the expected compound is obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
dioxane water
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
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benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
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benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
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benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
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benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
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benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

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